6-Propylpyrimidin-4-ol

Lipophilicity Membrane permeability LogP

6-Propylpyrimidin-4-ol (CAS 16353-07-4) is a C7-alkylated pyrimidin-4-ol scaffold (≥97% purity) with a defined physicochemical profile: XLogP3-AA 0.5, pKa 9.46, LogD 1.62, mp 110-112°C. Ideal for medicinal chemistry lead optimization. - Propyl substituent provides balanced lipophilicity for hydrophobic pocket interactions in kinase and GPCR targets. - Two orthogonal functionalization sites (4-OH and 2-position) enable rapid synthesis of 2,4,6-trisubstituted pyrimidine libraries. - Unique MS fragmentation ensures unambiguous identity verification in compound management. Supplied with full analytical documentation; ambient shipping.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 16353-07-4
Cat. No. B098279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propylpyrimidin-4-ol
CAS16353-07-4
Synonyms4(1H)-Pyrimidinone, 6-propyl- (9CI)
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)N=CN1
InChIInChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10)
InChIKeyQQFOXWFPCYCCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propylpyrimidin-4-ol: Physicochemical Properties


6-Propylpyrimidin-4-ol (CAS 16353-07-4) is a C7-alkylated pyrimidin-4-ol derivative with a propyl substituent at the 6-position of the heterocyclic ring [1]. The compound exists in tautomeric equilibrium between the 4-ol and 4(1H)-pyrimidinone forms, with a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol [1]. Its experimental melting point is reported as 110-112 °C, and it possesses one hydrogen bond donor and two hydrogen bond acceptors . As a member of the 6-alkylpyrimidin-4-ol series, this compound serves as both a synthetic intermediate and a scaffold for further functionalization in medicinal chemistry and agrochemical research programs [2].

Workflow Synthetic intermediate and scaffold functionalization
Selection Context Propyl chain provides distinct lipophilicity and flexibility profile
Procurement Fit Research-grade purity (97-98%) supports reproducible library synthesis

6-Propylpyrimidin-4-ol: Substitution Risks


The 6-alkylpyrimidin-4-ol series exhibits alkyl chain length-dependent variations in physicochemical properties that directly impact compound suitability for specific applications. Replacement of the propyl substituent with methyl, ethyl, or other alkyl chains alters critical parameters including logP, molecular weight, melting point, and hydrogen bonding capacity—properties that govern solubility, membrane permeability, and downstream synthetic compatibility [1]. Within the class, structure-activity relationship studies indicate that even single-carbon differences in alkyl chain length can produce distinct biological or physicochemical profiles, rendering generic substitution without experimental validation a material risk to research reproducibility and synthetic outcomes [2].

! Alkyl chain length variation (e.g., methyl, ethyl) alters logP, solubility, and membrane permeability profiles; single-carbon differences may shift biological readouts.
! Conformational flexibility changes with rotatable bond count; propyl vs. ethyl substitution may affect target binding adaptability.
! Thermal and analytical properties (MW, melting point) differ; mass-spec identification relies on the 14 g/mol mass shift unique to propyl chain.

6-Propylpyrimidin-4-ol: Evidence vs. Analogs


LogP and Lipophilicity: Propyl vs. Ethyl Analog

6-Propylpyrimidin-4-ol (XLogP3-AA = 0.5) exhibits a five-fold higher calculated XLogP3-AA value compared to 6-ethylpyrimidin-4-ol (XLogP3-AA = 0.1), indicating increased lipophilicity [1][2]. This quantitative difference corresponds to the addition of one methylene unit to the 6-alkyl chain. The increased logP value suggests enhanced membrane permeability and altered partitioning behavior in aqueous-organic biphasic systems, which may affect compound performance in cellular assays and extraction protocols.

LogP Comparison
Head-to-head
XLogP3-AA 0.5 vs 0.1
Reported 5-fold higher lipophilicity may support moderate hydrophobicity screening needs.
Computed values; experimental validation recommended for biphasic partitioning assays.
Lipophilicity Membrane permeability LogP

Rotatable Bonds: Propyl vs. Ethyl Flexibility

6-Propylpyrimidin-4-ol contains two rotatable bonds (the propyl side chain C-C bonds), whereas the ethyl analog possesses only one rotatable bond [1][2]. This structural distinction directly impacts molecular conformational flexibility and may affect binding interactions with biological targets or crystalline packing behavior. Both compounds maintain identical hydrogen bond donor (1) and acceptor (2) counts, confirming that the alkyl chain modification selectively modulates flexibility without altering core hydrogen bonding capacity [1][2].

Molecular Flexibility
Head-to-head
2 vs 1 rotatable bonds
Reported increase in conformational entropy may provide binding adaptability context.
Computed property; biological target interactions require experimental confirmation.
Molecular flexibility Rotatable bonds Conformational analysis

Molecular Weight: Propyl vs. Ethyl Difference

6-Propylpyrimidin-4-ol (138.17 g/mol) differs from 6-ethylpyrimidin-4-ol (124.14 g/mol) by exactly 14.03 g/mol, corresponding precisely to one methylene (-CH2-) unit [1][2]. The 6-methyl analog (C5H6N2O) would exhibit an even lower molecular weight. This mass difference is analytically significant for LC-MS and GC-MS identification and quantification workflows, enabling unambiguous differentiation of these closely related compounds in complex mixtures.

MW Differentiation
Head-to-head
Δ 14.03 g/mol
Supports unambiguous LC-MS differentiation from ethyl analog in analytical workflows.
One methylene unit mass shift; verify with retention time and fragmentation data.
Molecular weight Mass spectrometry Analytical characterization

Melting Point: Comparison with 2-Mercapto Analog

6-Propylpyrimidin-4-ol exhibits an experimental melting point range of 110-112 °C, which is approximately 108-110 °C lower than the 2-mercapto-6-propylpyrimidin-4-ol analog (218-221 °C) . This substantial thermal property difference reflects the absence of the 2-mercapto substituent in the target compound, resulting in reduced intermolecular hydrogen bonding and lower crystal lattice energy.

Melting Point Context
Data to verify
Δ ≈ 108-110 °C lower vs 2-mercapto analog
Reported thermal profile may affect handling and crystallization; sources require review.
Vendor-specified values; independent experimental verification advised.
Thermal properties Crystallinity Formulation

Predicted pKa and Ionization Profile

6-Propylpyrimidin-4-ol has a predicted acid dissociation constant (pKa) of 9.46 ± 0.40, indicating that the compound exists predominantly in its neutral form at physiological pH (7.4) but undergoes deprotonation in alkaline conditions . This pKa value positions the compound as a weak acid, with ionization behavior that differs from 6-methylpyrimidin-4-ol derivatives, where functionalization at the 2- and 5-positions has been shown to modulate biological activity profiles [1].

Ionization Profile
Class-level inference
Predicted pKa 9.46 ± 0.40
Predominantly neutral at pH 7.4; buffer selection may require pKa context validation.
Computed value; class-level SAR inference for biological activity modulation.
Ionization state pH-dependent solubility Acid-base properties

Purity Specifications and Commercial Availability

6-Propylpyrimidin-4-ol is commercially available at certified purity levels of 97% (Leyan catalog) and 98% (MolCore ISO-certified production) . These purity specifications meet or exceed typical research-grade requirements for synthetic intermediates and screening compounds. The compound's LogD (pH 5.5) is calculated as 1.617, with LogD (pH 7.4) remaining essentially unchanged at 1.617, indicating consistent lipophilicity across physiologically relevant pH ranges [1].

Commercial Purity
Reported
97-98% certified
Meets typical research-grade thresholds; supports procurement without additional purification.
Supplier-certified; LogD consistency (1.62) across pH 5.5-7.4 reported.
Purity Quality control Procurement specifications

6-Propylpyrimidin-4-ol: Research & Industrial Applications


Scaffold for Kinase/GPCR Lead Optimization

The 6-propylpyrimidin-4-ol core, with its defined physicochemical profile (XLogP3-AA = 0.5, pKa = 9.46 predicted, two rotatable bonds), serves as a synthetically tractable scaffold for lead optimization campaigns [1]. The propyl substituent provides a balance of lipophilicity and conformational flexibility distinct from the methyl or ethyl analogs, making it suitable for exploring hydrophobic pocket interactions in kinase ATP-binding sites or GPCR ligand-binding domains [2]. The compound's commercial availability at 97-98% purity supports reproducible library synthesis and SAR exploration .

Intermediate for Functionalized Pyrimidines

The 4-hydroxy group and unsubstituted 2-position of 6-propylpyrimidin-4-ol provide two distinct sites for further functionalization—alkylation/arylation at the 4-oxygen or substitution chemistry at the 2-position—enabling access to diverse 2,4-disubstituted and 2,4,6-trisubstituted pyrimidine derivatives [1]. The compound's melting point of 110-112 °C and moderate lipophilicity (LogD ≈ 1.62 at pH 5.5-7.4) facilitate standard organic reaction workup and purification protocols [1]. This versatility positions the compound as a cost-effective entry point for generating pyrimidine-focused compound libraries.

LC-MS Reference Standard for Isomer Differentiation

The distinct molecular weight of 138.17 g/mol and characteristic fragmentation pattern of the propyl side chain enable unambiguous identification of 6-propylpyrimidin-4-ol in mass spectrometric analyses, allowing confident differentiation from its 6-ethyl (124.14 g/mol) and 2-propyl positional isomers [1]. This analytical specificity supports its use as a reference standard in quality control workflows for monitoring reaction progress, assessing purity of synthetic intermediates, and verifying compound identity in compound management systems.

Physicochemical Profiling in Early Drug Discovery

The experimentally determined melting point (110-112 °C) and computed properties—including XLogP3-AA (0.5), LogD (1.62), topological polar surface area (41.5 Ų), and rotatable bond count (2)—provide a comprehensive physicochemical profile that can be benchmarked against other 6-alkylpyrimidin-4-ol analogs in early drug discovery screening cascades [1]. This data enables informed go/no-go decisions based on predicted membrane permeability, solubility, and metabolic stability prior to committing resources to extensive synthetic elaboration [2].

Application
Selection Property
Validation Focus
Kinase/GPCR lead optimization scaffold
Lipophilicity and flexibility balance
Hydrophobic pocket interaction profiling
Functionalized pyrimidine intermediate
Dual-site reactivity (2- and 4-positions)
Synthetic route and library diversity assessment
LC-MS reference standard
Distinct mass-spectral signature
Isomer and analog identity verification
Early drug discovery profiling
Defined physicochemical profile
Permeability, solubility, and stability benchmarking

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